molecular formula C18H12ClN3O5 B10873581 4-(2-Chloro-4-nitrophenoxy)benzyl pyrazine-2-carboxylate

4-(2-Chloro-4-nitrophenoxy)benzyl pyrazine-2-carboxylate

Cat. No.: B10873581
M. Wt: 385.8 g/mol
InChI Key: KAHRKBDORWXGPW-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate is an organic compound that features a complex aromatic structure It is characterized by the presence of a chlorinated nitrophenoxy group and a pyrazinecarboxylate moiety

Preparation Methods

The synthesis of 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Chlorination: The starting material, phenol, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom.

    Ether Formation: The chlorinated nitrophenol is then reacted with benzyl bromide to form the benzyl ether.

    Carboxylation: The benzyl ether is further reacted with pyrazinecarboxylic acid under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

4-(2-Chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its aromatic structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The aromatic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate include:

    2-Chloro-4-nitrophenol: Shares the chlorinated nitrophenol structure but lacks the benzyl and pyrazinecarboxylate groups.

    4-(2-Chloro-4-nitrophenoxy)benzyl 2-(acetylamino)benzoate: Similar structure with an acetylamino group instead of the pyrazinecarboxylate moiety.

    2-Benzyl-4-chloro-1-(4-nitrophenoxy)benzene: Contains a similar benzyl and nitrophenoxy structure but differs in the positioning and presence of other functional groups.

The uniqueness of 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H12ClN3O5

Molecular Weight

385.8 g/mol

IUPAC Name

[4-(2-chloro-4-nitrophenoxy)phenyl]methyl pyrazine-2-carboxylate

InChI

InChI=1S/C18H12ClN3O5/c19-15-9-13(22(24)25)3-6-17(15)27-14-4-1-12(2-5-14)11-26-18(23)16-10-20-7-8-21-16/h1-10H,11H2

InChI Key

KAHRKBDORWXGPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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